molecular formula C12H11N3 B1329239 9H-Carbazole-3,6-diamine CAS No. 86-71-5

9H-Carbazole-3,6-diamine

Cat. No.: B1329239
CAS No.: 86-71-5
M. Wt: 197.24 g/mol
InChI Key: YCZUWQOJQGCZKG-UHFFFAOYSA-N
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Description

9H-Carbazole-3,6-diamine: is an organic compound with the molecular formula C12H11N3 . It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry.

Biochemical Analysis

Biochemical Properties

9H-Carbazole-3,6-diamine is primarily converted into 9H-carbazol-1-ol and 9H-carbazol-3-ol . These transformations suggest that this compound may interact with various enzymes and proteins in biochemical reactions .

Cellular Effects

They can induce apoptosis and senescence in melanoma cells through the activation of p53 . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Carbazole derivatives have been shown to reduce oxidative stress, block adrenergic hyperactivation, and prevent damage to pancreatic cells . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

Carbazole-based coordination cages, which include this compound, have been shown to exhibit excellent thermal stability .

Metabolic Pathways

This compound is primarily converted into 9H-carbazol-1-ol and 9H-carbazol-3-ol . This suggests that it may be involved in specific metabolic pathways, potentially interacting with enzymes or cofactors.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Scientific Research Applications

Chemistry and Materials Science

Conducting Polymers
9H-Carbazole-3,6-diamine is utilized in the synthesis of conducting polymers with excellent optoelectronic properties. These polymers are crucial for developing organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) due to their high charge carrier mobility.

Photovoltaics
The compound's properties make it an effective hole transport material (HTM) in photovoltaic devices. Its ability to enhance light absorption and energy conversion efficiency is vital for improving solar energy technologies .

ApplicationDescription
Conducting PolymersUsed in OLEDs and OSCs for enhanced electronic properties
PhotovoltaicsActs as an HTM to improve energy conversion efficiency

Biological Applications

Antioxidant Properties
Research indicates that derivatives of carbazole, including this compound, exhibit significant antioxidant activities. This property is beneficial for protecting cells from oxidative stress, which is linked to various diseases.

Pharmaceutical Applications
The compound has been investigated for its potential use in drug development. Notably, it has shown promise in inhibiting histone deacetylases (HDACs), which play a critical role in cancer progression. By inhibiting HDAC activity, this compound can activate the p53 signaling pathway, leading to apoptosis in cancer cells .

Biological ActivityMechanism
AntioxidantProtects cells from oxidative stress
HDAC InhibitionActivates p53 pathway to induce apoptosis

Industrial Applications

Organic Electronics
The compound's excellent charge transport properties make it suitable for applications in organic electronics. Its incorporation into OLEDs enhances display efficiency and brightness .

Fluorescent Sensors
this compound is also employed in creating fluorescent sensors for environmental monitoring. These sensors provide sensitive detection methods for pollutants in air and water .

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of carbazole could selectively inhibit the growth of melanoma cells by inducing apoptosis through the activation of the p53 pathway. This highlights the therapeutic potential of this compound as a candidate for cancer treatment .

Case Study 2: Conducting Polymer Development

Research on conducting polymers incorporating this compound showed significant improvements in charge mobility and thermal stability. These advancements are crucial for developing more efficient organic electronic devices.

Comparison with Similar Compounds

Biological Activity

9H-Carbazole-3,6-diamine is an organic compound with significant biological activities, primarily due to its unique structural features. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in medicinal chemistry and organic electronics.

Structural Overview

This compound has the molecular formula C₁₂H₁₁N₃ and features a carbazole core with two amine groups located at the 3 and 6 positions. This configuration enhances its reactivity and biological activity compared to other carbazole derivatives.

Synthesis Methods

The most common synthesis method involves the condensation of carbazole-1,3,6-trione with hydrazine hydrate, resulting in the formation of this compound along with water as a byproduct. Other methods include alkylation and nitration processes that yield various substituted derivatives.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit telomerase activity, which is crucial for cancer cell proliferation. For instance, certain derivatives demonstrated significant cytotoxic effects against various cancer cell lines including A549 (lung carcinoma) and HCT116 (colorectal carcinoma) with IC50 values ranging from low nanomolar to micromolar concentrations .
  • Antimicrobial Properties : The compound has also been evaluated for its antibacterial and antifungal activities. For example, derivatives such as 3-cyano-9H-carbazole showed stronger antibacterial effects against Bacillus subtilis compared to standard antibiotics like amoxicillin .
  • Neuroprotective Effects : Some studies suggest that certain derivatives may exhibit neuroprotective properties by inhibiting butyrylcholinesterase (BChE), which is implicated in neurodegenerative diseases like Alzheimer's .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of carbazole derivatives, this compound derivatives were tested against six different cancer cell lines. One derivative exhibited an IC50 value of 2.5 nM against the Calu1 lung carcinoma cell line, indicating potent anticancer activity .

Case Study 2: Antimicrobial Activity

A series of synthesized carbazole derivatives were tested for their antibacterial properties using the disk diffusion method. Compounds like 3-cyano-9H-carbazole showed effective inhibition against E. coli and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 250 µg/ml .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
CarbazoleBasic structure without aminesPrimarily used in organic electronics
3-Amino CarbazoleAmino group at position 3 onlyDifferent biological activity profiles
1-HydroxycarbazoleHydroxyl group at position 1Used as a dye; different solubility characteristics
3,6-DinitrocarbazoleNitro groups at positions 3 and 6Increased reactivity; used in explosives research
CBL0137Potential antitrypanosomal activitySpecific targeting against Trypanosoma brucei

The dual amine functionality of this compound contributes to its enhanced reactivity and biological activity compared to these similar compounds.

Properties

IUPAC Name

9H-carbazole-3,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZUWQOJQGCZKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C3=C(N2)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60235336
Record name 9H-Carbazole-3,6-diamine
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Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86-71-5
Record name 3,6-Diaminocarbazole
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Record name 9H-Carbazole-3,6-diamine
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Record name 3,6-Diaminocarbazole
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Record name 9H-Carbazole-3,6-diamine
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Record name 9H-carbazole-3,6-diamine
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Record name 9H-CARBAZOLE-3,6-DIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

9H-Carbazole-3,6-diamine
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9H-Carbazole-3,6-diamine
9H-Carbazole-3,6-diamine
9H-Carbazole-3,6-diamine
Customer
Q & A

A: Research indicates that 9H-Carbazole-3,6-diamine can intercalate into the base pairs of DNA []. This interaction is supported by findings from absorption spectroscopy, EB-DNA displacement assays, circular dichroism studies, thermal denaturation analyses, and viscosity measurements. Additionally, the compound exhibits electrostatic interactions with the phosphate backbone of the DNA helix. Notably, this compound can promote the cleavage of plasmid pBR322 [], suggesting potential applications in DNA manipulation and therapy.

A: this compound (also known as 3,6-Diaminocarbazole) has the molecular formula C12H11N3 and a molecular weight of 197.24 g/mol. The structure consists of a carbazole core with amino groups substituted at the 3 and 6 positions. While specific spectroscopic data is not extensively detailed in the provided abstracts, techniques like NMR, IR, and UV-Vis spectroscopy are commonly used for structural characterization of similar compounds [, , ].

A: Polyimides incorporating this compound as a building block generally exhibit high thermal stability. For example, a study found that polyimides derived from this compound and 4,4‘-(hexafluoroisopropylidene)diphthalic anhydride did not show glass transition temperatures prior to thermal decomposition in air []. This suggests their suitability for high-temperature applications.

A: Yes, this compound is a versatile building block for polymers with tailored properties. For instance, it has been incorporated into copolyimides containing tetraphenylporphyrin, leading to enhanced photosensitivity compared to solely doped films []. This highlights the potential for tuning material properties through controlled incorporation of this compound.

A: The introduction of specific substituents on the this compound core significantly influences its fluorescence properties. For example, attaching N,N'-bis(9,9-dimethylfluoren-2-yl)-9-phenyl groups to the 3,6-diamino positions yielded a compound with a maximum fluorescence peak at 448 nm upon excitation at 380 nm []. This demonstrates the possibility of tuning emission wavelengths through structural modifications.

A: Yes, derivatives of this compound, particularly those featuring N,N,N′,N′‐tetraphenyl substitution on the 3,6-diamino positions, have shown promise as electron donors in TADF emitters [, , , ]. These materials demonstrate efficient TADF characteristics, including small singlet-triplet energy gaps and high photoluminescence quantum yields, making them attractive for OLED applications.

A: Studies have explored modifying the electron-donating strength of this compound by introducing various substituents. For instance, incorporating dimethoxycarbazole, ditolylamine, or bis(4-methoxyphenyl)amine groups at the 3,6-diamino positions led to a red-shift in emission maxima, demonstrating the tunability of the donor strength [].

A: Yes, researchers have explored this compound derivatives as potential HTMs in perovskite solar cells. A study showcased star-shaped carbazole molecules with a 3,6-diaminocarbazole core and various aliphatic side chains as effective HTMs, achieving power conversion efficiencies comparable to devices using spiro-OMeTAD [].

A: Research suggests that incorporating methoxy groups on the diphenylamine moieties of this compound-based HTMs positively influences their performance in solid-state DSSCs []. This is attributed to the impact of the methoxy group on the HTM's thermal, electronic, and electrochemical properties, ultimately leading to improved photovoltaic conversion efficiency.

A: While the provided research primarily focuses on synthesis and material properties, it is crucial to consider the environmental impact of this compound and its derivatives. Future studies should address aspects such as ecotoxicological effects, biodegradability, and strategies for responsible waste management [, ] to ensure sustainable applications.

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